REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.[F-].[K+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]#[CH:10])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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1.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for approximately 3 hours 30 minutes
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Duration
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30 min
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Type
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CUSTOM
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Details
|
After returning to a temperature in the region of 20° C.
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Type
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FILTRATION
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Details
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the mixture is filtered through celite
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Type
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WASH
|
Details
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the insoluble material is washed three times with 50 ml of methanol
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated to dryness under reduced pressure (13 kPa)
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Type
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CUSTOM
|
Details
|
The solution obtained
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Type
|
WASH
|
Details
|
is washed with three times 60 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (13 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)N)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |